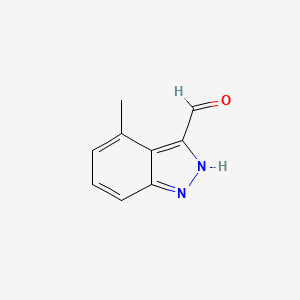

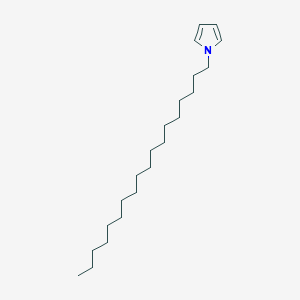

4-甲基-1H-吲唑-3-甲醛

描述

“4-Methyl-1H-indazole-3-carbaldehyde” is a derivative of indazole . Indazole derivatives are gaining attention in medicinal chemistry as they are key intermediates to access a variety of polyfunctionalized 3-substituted indazoles .

Synthesis Analysis

The synthesis of indazoles has been a subject of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . An optimized procedure for direct access to 1H-indazole-3-carboxaldehyde derivatives involves the nitrosation of indoles in a slightly acidic environment .

Molecular Structure Analysis

The molecular structure of “4-Methyl-1H-indazole-3-carbaldehyde” is similar to that of 1H-indazole-3-carboxaldehyde, with a methyl group attached to the indazole ring .

Chemical Reactions Analysis

Indazole derivatives, including “4-Methyl-1H-indazole-3-carbaldehyde”, are known to undergo various chemical reactions. For instance, they can participate in multicomponent reactions (MCRs) to form complex molecules .

科学研究应用

镇痛活性

吲唑衍生物已被发现具有优异的镇痛活性。 例如,它们在完全弗氏佐剂 (CFA) 诱导的机械性痛觉过敏和链脲佐菌素模型诱导的糖尿病神经病变中显示出有效性 .

抗肿瘤活性

一类新的 3-氨基-N-苯基-1H-吲唑-1-甲酰胺,一种吲唑衍生物,已被合成并评估了其对临床分离的人类癌细胞系的体外抗肿瘤活性 .

醛糖还原酶抑制

吲哚-3-甲醛衍生物,与 4-甲基-1H-吲唑-3-甲醛具有核心结构,已被评估为醛糖还原酶 (ALR2) 和醛还原酶 (ALR1) 抑制剂。 这些酶是治疗糖尿病并发症的治疗靶点 .

可持续的多组分反应

1H-吲哚-3-甲醛已被用于可持续的多组分反应,以组装药学上有趣的支架,突出了其在绿色化学应用中的潜力 .

合成方法

近期合成吲唑的方法包括过渡金属催化的反应、还原环化反应和无溶剂合成方法。 这些策略与各种吲唑化合物的合成有关,包括 4-甲基-1H-吲唑-3-甲醛 .

环化中的机理研究

关于 1H-吲唑合成的研究提出了一种新的氢键驱动机制,适用于类似的环化反应。 该研究可能适用于 4-甲基-1H-吲唑-3-甲醛的合成和理解 .

作用机制

Target of Action

Indazole-containing compounds have been known to target a variety of enzymes and receptors, playing a significant role in various biological processes .

Mode of Action

It’s known that indazole derivatives can inhibit, regulate, and modulate the activity of their targets, leading to changes in cellular functions .

Biochemical Pathways

Indazole derivatives have been associated with a wide range of biochemical pathways, influencing various downstream effects .

Pharmacokinetics

These properties are crucial in determining the bioavailability of the compound .

Result of Action

Indazole derivatives have been known to exhibit a variety of biological activities, including antihypertensive, anticancer, antidepressant, anti-inflammatory, and antibacterial effects .

Action Environment

Factors such as ph, temperature, and the presence of other molecules can potentially influence the action of indazole derivatives .

安全和危害

The safety data sheet for a similar compound, 1H-indazole-3-carboxaldehyde, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard. It can cause skin irritation and serious eye irritation. It is recommended to wear personal protective equipment and ensure adequate ventilation when handling this compound .

未来方向

Indazole derivatives are drawing more attention in medicinal chemistry, particularly for the design of kinase inhibitors . Therefore, the future research directions for “4-Methyl-1H-indazole-3-carbaldehyde” could involve exploring its potential applications in medicinal chemistry and pharmaceuticals .

生化分析

Biochemical Properties

4-Methyl-1H-indazole-3-carbaldehyde and its derivatives are essential and efficient chemical precursors for generating biologically active structures

Cellular Effects

Indazole derivatives, including 4-Methyl-1H-indazole-3-carbaldehyde, have shown various biologically vital properties . They have been used as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body

Molecular Mechanism

Indazole derivatives are known to exhibit their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

属性

IUPAC Name |

4-methyl-2H-indazole-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O/c1-6-3-2-4-7-9(6)8(5-12)11-10-7/h2-5H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNSFCZVZLYMYEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=CC2=NNC(=C12)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80610282 | |

| Record name | 4-Methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

160.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885518-88-7 | |

| Record name | 4-Methyl-2H-indazole-3-carbaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80610282 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![7,7'-Dioxa-3,3'-bi(bicyclo[4.1.0]heptane)](/img/structure/B1591846.png)

![Pyrazolo[1,5-a]pyrimidine-6-carboxylic acid](/img/structure/B1591854.png)

![4-Chloro-2-(trifluoromethyl)-5,6,7,8-tetrahydropyrido[3,4-D]pyrimidine](/img/structure/B1591860.png)

![4-[3-(Acryloyloxy)propoxy]benzoic acid](/img/structure/B1591863.png)